

Technical Guide: Spectroscopic Analysis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid

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Compound of Interest

Compound Name:	2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
Cat. No.:	B578742

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid** (CAS: 1256345-94-4) is not readily available in publicly accessible databases. The following guide provides detailed predicted data based on the chemical structure and established spectroscopic principles, along with standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**. These predictions are derived from analogous structures and typical chemical shift and frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.5	Broad Singlet	2H	$\text{B}(\text{OH})_2$
~7.8	Singlet	1H	Ar-H (Position 3)
~7.6	Doublet	1H	Ar-H (Position 5)
~7.3	Doublet	1H	Ar-H (Position 6)
~7.0	Singlet	1H	NH
~2.3	Singlet	3H	Ar-CH ₃
~1.4	Singlet	9H	C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Amide)
~142	Ar-C-B
~140	Ar-C-CH ₃
~135	Ar-C-H (Position 6)
~132	Ar-C-C=O
~128	Ar-C-H (Position 5)
~125	Ar-C-H (Position 3)
~51	C(CH ₃) ₃
~29	C(CH ₃) ₃
~21	Ar-CH ₃

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H Stretch (Boronic Acid, H-bonded)
~3300	Medium	N-H Stretch (Amide)
3100 - 3000	Weak	C-H Stretch (Aromatic)
2960 - 2850	Medium	C-H Stretch (Aliphatic)
~1640	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)
~1600, ~1480	Medium-Weak	C=C Stretch (Aromatic Ring)
~1360	Strong	B-O Stretch
~1340	Medium	C-B Stretch

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FT-IR spectra for **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons of the boronic acid and amide groups.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., ' zgpg30').
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

- An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount (1-2 mg) of the solid **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid** powder directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

FT-IR Acquisition Parameters:

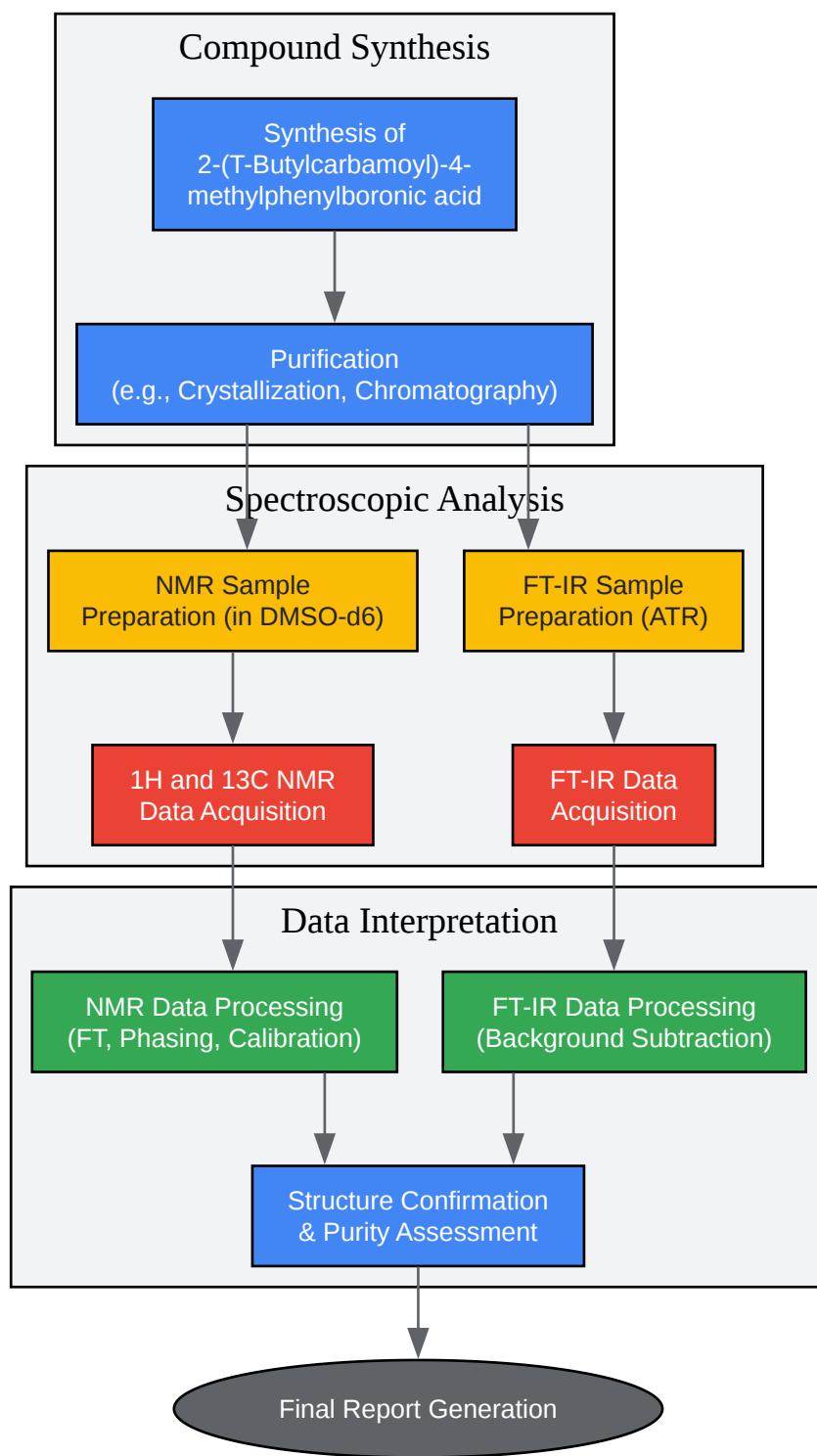
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

Data Processing:

- The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final IR spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks corresponding to the characteristic functional group vibrations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**.

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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578742#spectroscopic-data-nmr-ir-for-2-t-butylcarbamoyl-4-methylphenylboronic-acid>]

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